molecular formula C11H14Cl2N2 B13299596 1-(2,5-Dichlorophenyl)-3-methylpiperazine

1-(2,5-Dichlorophenyl)-3-methylpiperazine

Cat. No.: B13299596
M. Wt: 245.14 g/mol
InChI Key: QPINKUGIYQFWOL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-methylpiperazine typically involves the reaction of 2,5-dichloroaniline with 3-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the piperazine ring.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to receptor binding and signal transduction.

    Medicine: It has shown potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Lacks the methyl group on the piperazine ring.

    3-Methylpiperazine: Lacks the dichlorophenyl group.

    2,5-Dichloroaniline: Lacks the piperazine ring.

Uniqueness

1-(2,5-Dichlorophenyl)-3-methylpiperazine is unique due to the presence of both the dichlorophenyl and methyl-substituted piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-methylpiperazine

InChI

InChI=1S/C11H14Cl2N2/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13/h2-3,6,8,14H,4-5,7H2,1H3

InChI Key

QPINKUGIYQFWOL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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